molecular formula C10H18O4 B3424791 2-[5-(2-HYDROXYPROPYL)OXOLAN-2-YL]PROPANOIC ACID CAS No. 3688-54-8

2-[5-(2-HYDROXYPROPYL)OXOLAN-2-YL]PROPANOIC ACID

Cat. No.: B3424791
CAS No.: 3688-54-8
M. Wt: 202.25 g/mol
InChI Key: IVOODSRSVJPWLY-UHFFFAOYSA-N
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Description

2-[5-(2-Hydroxypropyl)oxolan-2-yl]propanoic acid is an organic compound with the molecular formula C10H18O4 It is characterized by the presence of an oxolane ring substituted with a hydroxypropyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Hydroxypropyl)oxolan-2-yl]propanoic acid typically involves the reaction of oxolane derivatives with appropriate reagents to introduce the hydroxypropyl and propanoic acid groups. One common method involves the use of oxirane (ethylene oxide) to introduce the hydroxypropyl group, followed by esterification or amidation reactions to attach the propanoic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Hydroxypropyl)oxolan-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The oxolane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

2-[5-(2-Hydroxypropyl)oxolan-2-yl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(2-Hydroxypropyl)oxolan-2-yl]propanoic acid involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the propanoic acid moiety can participate in acid-base interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-[5-(2-Hydroxybutyl)oxolan-2-yl]propanoic acid: Similar structure but with a hydroxybutyl group instead of hydroxypropyl.

    2-[5-(2-Hydroxyethyl)oxolan-2-yl]propanoic acid: Similar structure but with a hydroxyethyl group.

Uniqueness

2-[5-(2-Hydroxypropyl)oxolan-2-yl]propanoic acid is unique due to its specific hydroxypropyl substitution, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness can be leveraged in designing molecules with tailored properties for specific applications .

Properties

IUPAC Name

2-[5-(2-hydroxypropyl)oxolan-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-6(11)5-8-3-4-9(14-8)7(2)10(12)13/h6-9,11H,3-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOODSRSVJPWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCC(O1)C(C)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201194741
Record name Tetrahydro-5-(2-hydroxypropyl)-α-methyl-2-furanacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201194741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3688-54-8
Record name Tetrahydro-5-(2-hydroxypropyl)-α-methyl-2-furanacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3688-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-5-(2-hydroxypropyl)-α-methyl-2-furanacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201194741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(2-HYDROXYPROPYL)OXOLAN-2-YL]PROPANOIC ACID
Reactant of Route 2
2-[5-(2-HYDROXYPROPYL)OXOLAN-2-YL]PROPANOIC ACID
Reactant of Route 3
2-[5-(2-HYDROXYPROPYL)OXOLAN-2-YL]PROPANOIC ACID
Reactant of Route 4
2-[5-(2-HYDROXYPROPYL)OXOLAN-2-YL]PROPANOIC ACID
Reactant of Route 5
2-[5-(2-HYDROXYPROPYL)OXOLAN-2-YL]PROPANOIC ACID
Reactant of Route 6
2-[5-(2-HYDROXYPROPYL)OXOLAN-2-YL]PROPANOIC ACID

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